molecular formula C11H16S B7995160 Ethyl(mesityl)sulfane

Ethyl(mesityl)sulfane

Cat. No.: B7995160
M. Wt: 180.31 g/mol
InChI Key: MVZYDQNIFBKOFB-UHFFFAOYSA-N
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Description

Ethyl(mesityl)sulfane: is an organic compound characterized by the presence of an ethyl group attached to a 2,4,6-trimethylphenyl sulfide moiety. This compound is part of the aromatic sulfides family, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trimethylphenyl sulfide typically involves the nucleophilic substitution of an ethyl halide with a 2,4,6-trimethylphenyl thiolate. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide in an alcohol or aqueous-alcohol solution . The general reaction scheme is as follows:

2,4,6-Trimethylphenyl thiolate+Ethyl halideEthyl 2,4,6-trimethylphenyl sulfide+Halide ion\text{2,4,6-Trimethylphenyl thiolate} + \text{Ethyl halide} \rightarrow \text{Ethyl(mesityl)sulfane} + \text{Halide ion} 2,4,6-Trimethylphenyl thiolate+Ethyl halide→Ethyl 2,4,6-trimethylphenyl sulfide+Halide ion

Industrial Production Methods: Industrial production of ethyl 2,4,6-trimethylphenyl sulfide may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl(mesityl)sulfane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium or potassium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Ethyl(mesityl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylphenyl sulfide involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can donate electrons to an oxidizing agent, resulting in the formation of sulfoxides and sulfones .

Comparison with Similar Compounds

  • tert-Butyl(2,4,6-trimethylphenyl)sulfide
  • Bis(diethyl sulfide)bis(2,4,6-trimethylphenyl)iridium(II)

Comparison: Ethyl(mesityl)sulfane is unique due to its specific ethyl group attached to the 2,4,6-trimethylphenyl sulfide moiety. This structural feature imparts distinct chemical and physical properties compared to similar compounds like tert-butyl(2,4,6-trimethylphenyl)sulfide, which has a tert-butyl group instead of an ethyl group .

Properties

IUPAC Name

2-ethylsulfanyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZYDQNIFBKOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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